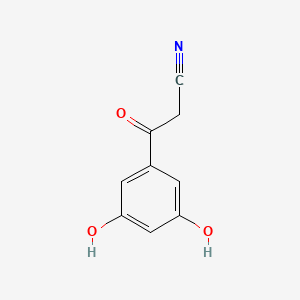

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile

Description

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is a nitrile-containing aromatic ketone characterized by a central 3-oxopropanenitrile moiety attached to a 3,5-dihydroxyphenyl group. This structure confers unique physicochemical properties, including polarity due to the hydroxyl groups and reactivity from the nitrile and ketone functionalities. The hydroxyl groups enhance hydrogen-bonding capacity, likely improving solubility in polar solvents compared to halogenated or alkylated analogs.

Properties

IUPAC Name |

3-(3,5-dihydroxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,11-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOSWKINJRYOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile typically involves the reaction of 3,5-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 3,5-dihydroxybenzoquinone.

Reduction: Formation of 3-(3,5-dihydroxyphenyl)-3-aminopropane.

Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The nitrile group can interact with enzymes and proteins, potentially modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Key Comparative Insights:

This makes the target more soluble in polar solvents but less stable under acidic conditions compared to halogenated derivatives . Nitrile vs. Ester: The nitrile group in the target compound enhances electrophilicity, favoring nucleophilic addition reactions, while ester-containing analogs (e.g., ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate) are more prone to hydrolysis .

The dichlorophenoxy analog (MW 306.14) is restricted to lab use, suggesting that substituent choice dictates commercial viability .

Pharmacological Potential: The 3,5-dihydroxyphenyl moiety is structurally similar to oxyresveratrol (a stilbene with antioxidant properties), implying possible bioactivity in free radical scavenging or enzyme inhibition . Piperidinyl analogs (e.g., 3-(2,6-dimethylpiperidin-1-yl)-3-oxopropanenitrile) highlight the role of nitrogen-containing groups in modulating CNS drug activity, though the target compound’s nitrile may limit blood-brain barrier penetration .

Biological Activity

3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9N1O3. The compound features a nitrile functional group, which is known to contribute to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It may also interfere with signaling pathways involved in tumor growth and metastasis.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Inhibition of Tumor Growth : Studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 5 µM to 20 µM depending on the cell line.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects in cellular models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways. The study reported an IC50 value of approximately 15 µM for MCF-7 cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.